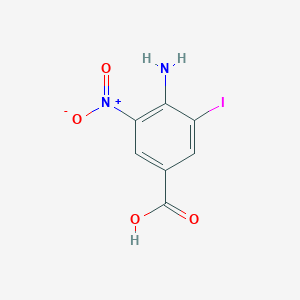

4-Amino-3-iodo-5-nitrobenzoic acid

Description

Significance of Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the world of organic chemistry. wikipedia.org Their utility stems from the reactivity of both the aromatic ring and the carboxylic acid group, allowing for a multitude of chemical transformations. In organic synthesis, benzoic acid derivatives serve as precursors to a wide array of more complex molecules. The carboxyl group can be converted into esters, amides, and acid halides, opening pathways to diverse chemical structures. newworldencyclopedia.org

In the realm of medicinal chemistry, the benzoic acid scaffold is a recurring motif in a multitude of therapeutic agents. The discovery of the antifungal properties of benzoic acid in 1875 was an early indication of its biomedical potential. wikipedia.org Today, its derivatives are integral to drugs with a wide range of applications, from local anesthetics to agents used in cancer therapy. rsc.org The ability to modify the benzoic acid core with various functional groups allows for the fine-tuning of a molecule's biological activity, absorption, distribution, metabolism, and excretion (ADME) properties, making it a privileged structure in drug design and development.

Overview of Strategic Substituent Effects (Amino, Iodo, Nitro) on Aromatic Systems for Chemical Research

The chemical behavior of an aromatic ring is profoundly influenced by the nature of its substituents. The interplay of electronic and steric effects dictates the molecule's reactivity and the orientation of further chemical modifications. In the case of 4-Amino-3-iodo-5-nitrobenzoic acid, the benzene (B151609) ring is decorated with three distinct functional groups: an amino (-NH2) group, an iodo (-I) atom, and a nitro (-NO2) group.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho-, para- director in electrophilic aromatic substitution reactions. Through its electron-donating resonance effect, it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.

Nitro Group (-NO₂): Conversely, the nitro group is a strong deactivating group and a meta-director. Its potent electron-withdrawing nature, through both inductive and resonance effects, diminishes the electron density of the ring, thereby reducing its reactivity towards electrophiles.

Iodo Group (-I): Halogens like iodine exhibit a dual electronic effect. Inductively, they are electron-withdrawing due to their electronegativity. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, an effect that directs incoming electrophiles to the ortho and para positions. The large atomic radius of iodine also introduces significant steric hindrance, which can influence the accessibility of adjacent positions on the ring. acs.org The presence of electron-withdrawing groups on the ring can enhance the ability of the iodine atom to participate in certain interactions. researchgate.net

The combination of these three substituents on a benzoic acid core creates a complex electronic and steric environment. The activating amino group is in opposition to the deactivating nitro group, while the iodo substituent adds another layer of electronic influence and steric bulk. This intricate arrangement of functional groups makes the molecule a fascinating subject for studying substituent effects and a potentially versatile intermediate for further chemical synthesis.

Historical Context of Related Multi-Substituted Benzoic Acids in Academic Inquiry

The history of benzoic acid itself dates back to the 16th century, with its structure being determined in 1832. wikipedia.orgchemeurope.com Early industrial production methods, such as the reaction of benzotrichloride with calcium hydroxide, often resulted in chlorinated benzoic acid derivatives, marking some of the initial encounters with substituted benzoic acids. wikipedia.orgnewworldencyclopedia.org

The deliberate synthesis of multi-substituted benzoic acids is intertwined with the development of electrophilic aromatic substitution reactions in the 19th and 20th centuries. Chemists began to explore how to introduce multiple functional groups onto an aromatic ring in a controlled manner, leading to a deeper understanding of directing group effects. The synthesis of compounds with specific substitution patterns became a crucial aspect of creating new dyes, pharmaceuticals, and other functional organic molecules. The strategic synthesis of polysubstituted benzenes, including benzoic acid derivatives, often involves a carefully planned sequence of reactions to achieve the desired arrangement of substituents, taking into account their activating/deactivating and directing properties. pressbooks.pub

Scope and Academic Relevance of Research on this compound

While extensive research on a wide range of benzoic acid derivatives has been published, "this compound" appears to be a compound of interest primarily as a chemical intermediate rather than an end-product with widely documented applications. Its academic relevance lies in its potential as a versatile building block for the synthesis of more complex molecules.

The presence of multiple, distinct functional groups offers several avenues for further chemical modification:

The amino group can be diazotized and replaced with a variety of other substituents.

The carboxylic acid group can undergo esterification, amidation, or reduction.

The iodo group is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The nitro group can be reduced to an amino group, providing another site for functionalization.

A documented synthesis of a related compound, 4-iodo-3-nitrobenzoic acid, from 4-amino-3-nitrobenzoic acid highlights the utility of the precursor in generating iodinated aromatic compounds. chemicalbook.comambeed.com The subsequent conversion of 4-iodo-3-nitrobenzoic acid into 4-iodo-3-nitrobenzamide further illustrates the role of these types of molecules as intermediates in the preparation of other chemical entities. google.com

Given its rich functionality, this compound is a prime candidate for use in combinatorial chemistry and the synthesis of libraries of novel compounds for screening in drug discovery and materials science. The precise arrangement of its substituents offers a unique starting point for creating molecules with specific three-dimensional shapes and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-iodo-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRSGHWRGHVTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 3 Iodo 5 Nitrobenzoic Acid and Its Precursors

Convergent and Divergent Synthetic Routes

Strategic Functional Group Interconversions

The synthesis of 4-amino-3-iodo-5-nitrobenzoic acid and its precursors heavily relies on a series of strategic functional group interconversions. These transformations are essential for introducing the desired substituents onto the aromatic ring in the correct positions and for modifying existing functional groups to facilitate subsequent reactions. fiveable.menumberanalytics.comsolubilityofthings.com

Key interconversions include:

Nitration: The introduction of a nitro group onto the aromatic ring is a fundamental step. For instance, the nitration of benzoic acid is a common starting point. orgsyn.orgnbinno.com The conditions for nitration, typically using a mixture of nitric acid and sulfuric acid, must be carefully controlled to achieve the desired regioselectivity. The nitro group is a strong deactivating group and directs subsequent electrophilic substitutions to the meta position. fiveable.me

Reduction: The reduction of a nitro group to an amino group is a critical transformation. youtube.com This can be achieved using various reducing agents, such as tin metal in the presence of hydrochloric acid. youtube.com This conversion is significant as it changes the electronic nature of the substituent from electron-withdrawing to electron-donating, thereby altering its directing effect in subsequent reactions from meta to ortho, para. youtube.com

Diazotization: The conversion of a primary aromatic amine to a diazonium salt is a versatile transformation that opens up a wide range of synthetic possibilities. scirp.orgscirp.orgquestjournals.orgrjptonline.org This reaction is typically carried out by treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. scirp.orgchemicalbook.com The resulting diazonium salt can then be subjected to various nucleophilic substitution reactions.

Iodination: The introduction of an iodine atom can be achieved through a Sandmeyer-type reaction, where the diazonium salt is treated with a source of iodide, such as potassium iodide. chemicalbook.com This method provides a reliable way to install an iodine atom at a specific position on the aromatic ring.

Amidation: The amino group can be converted to an amide to moderate its reactivity and directing effect. youtube.com This is particularly useful to prevent over-halogenation or other side reactions during subsequent electrophilic aromatic substitutions. youtube.com

Esterification: The carboxylic acid group can be converted to an ester, for example, through a Fischer esterification using an alcohol in the presence of an acid catalyst. bond.edu.au This can serve as a protecting group or to modify the solubility and reactivity of the molecule.

A plausible synthetic route to this compound could start from 4-aminobenzoic acid. Nitration would yield 4-amino-3-nitrobenzoic acid. nbinno.com Subsequent diazotization of the amino group followed by iodination would introduce the iodine atom. However, controlling the regioselectivity of the initial nitration and managing the reactivity of the amino group are key challenges.

Alternatively, a route starting from 3,5-dinitrobenzoic acid, which can be synthesized by the nitration of benzoic acid, could be considered. orgsyn.org Partial reduction of one nitro group to an amino group would yield 4-amino-3,5-dinitrobenzoic acid. chemicalbook.com Subsequent diazotization and iodination would be required to replace one of the remaining nitro groups with iodine, which can be challenging to achieve selectively.

A more direct precursor, 4-amino-3-nitrobenzoic acid, can be synthesized through various methods, including the nitration of 4-aminobenzoic acid or the oxidation of 3-nitro-4-aminotoluene. nbinno.comyoutube.com From 4-amino-3-nitrobenzoic acid, a diazotization reaction followed by treatment with potassium iodide can yield 4-iodo-3-nitrobenzoic acid. chemicalbook.com The final step would involve the introduction of the second nitro group, which would be directed by the existing substituents.

Chemoselective Transformations in Polysubstituted Aromatics

The synthesis of polysubstituted arenes like this compound presents significant challenges in terms of chemoselectivity. fiveable.menih.govrsc.org With multiple functional groups present, reactions must be designed to target a specific site without affecting others. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. fiveable.me

For example, in a molecule containing both an amino group (activating, ortho-, para-directing) and a nitro group (deactivating, meta-directing), the position of further substitution will be influenced by both. fiveable.meyoutube.com The strongly activating amino group generally dictates the position of the incoming electrophile.

The development of organocatalytic benzannulation reactions represents a powerful strategy for the controlled synthesis of highly functionalized benzenes under mild conditions with excellent chemo- and regioselectivity. nih.govrsc.org These methods allow for the assembly of complex aromatic structures from simpler building blocks.

Catalytic Approaches in Synthesis

Catalytic methods offer efficient and selective routes for the formation of key bonds in the synthesis of complex aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions for Halogenated Aromatics

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryls and other complex organic molecules. nih.govnobelprize.orglibretexts.org Reactions such as the Suzuki-Miyaura and Negishi couplings are particularly relevant for the functionalization of halogenated aromatics. nobelprize.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for an organohalide, also catalyzed by a palladium complex. nobelprize.org

These reactions are known for their mild reaction conditions and high tolerance for a wide range of functional groups, making them suitable for late-stage functionalization in complex syntheses. nobelprize.org The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nobelprize.orgnih.gov

| Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)2) | Pd(PPh3)4, Pd(OAc)2 | Stable and accessible organoboron reagents; tolerant of many functional groups. libretexts.org |

| Negishi | Organozinc (e.g., R-ZnX) | Pd(PPh3)4 | Highly reactive organozinc reagents; mild reaction conditions. nobelprize.org |

Copper-Catalyzed Aminolysis Reactions

Copper-catalyzed reactions are particularly useful for the formation of carbon-nitrogen bonds. mdpi.comnih.gov The Ullmann condensation, a classical example, involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of copper. nih.gov Modern variations of this reaction often use catalytic amounts of copper salts and ligands to facilitate the transformation under milder conditions. mdpi.com

These reactions are relevant for the synthesis of precursors to this compound, for example, in the introduction of an amino group to a halogenated benzoic acid derivative. The mechanism is often proposed to involve an oxidative addition/reductive elimination cycle or a nucleophilic aromatic substitution pathway. mdpi.com

Microwave-Assisted Synthetic Protocols for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govoatext.comresearchgate.netktu.edu.tr The use of microwave irradiation can be particularly advantageous for the synthesis of heterocyclic compounds and for carrying out transformations that are sluggish under conventional heating. nih.govresearchgate.netktu.edu.tr

For the synthesis of derivatives of this compound, microwave assistance could be applied to several steps, including:

Esterification: Microwave irradiation can significantly reduce the time required for Fischer esterification reactions. bond.edu.au

Condensation reactions: The formation of Schiff bases or other condensation products can be accelerated. researchgate.net

Nucleophilic aromatic substitution: Microwave heating can enhance the rate of these reactions.

A study on the synthesis of N-acetylneuraminic acid congeners demonstrated that microwave-assisted protocols were 1 to 2 orders of magnitude faster than conventional methods. nih.gov Similarly, the synthesis of various α,β-unsaturated compounds and nitro-benzimidazoles has been efficiently achieved using microwave irradiation. oatext.comresearchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection | Direct interaction with polar molecules |

| Reaction Time | Hours to days | Minutes to hours oatext.com |

| Yields | Often lower | Often higher oatext.com |

| Side Reactions | More prevalent | Often reduced |

Green Chemistry Principles in the Synthesis of Substituted Benzoic Acids

The application of green chemistry principles to the synthesis of substituted benzoic acids aims to reduce the environmental impact of chemical processes. This involves the careful selection of solvents, maximizing atom economy, and intensifying reaction processes.

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical aspect of green synthesis. Traditional solvents for reactions such as nitration and halogenation often include volatile organic compounds (VOCs) that pose environmental and health risks. Research is increasingly focused on benign alternatives. For the synthesis of compounds like this compound, which involves multiple steps, optimizing the reaction medium at each stage is crucial.

For instance, in the nitration of a benzoic acid precursor, the use of ionic liquids or deep eutectic solvents is being explored as a replacement for concentrated sulfuric acid. These alternative media can act as both catalyst and solvent, potentially leading to cleaner reactions and easier product separation. Similarly, for iodination reactions, greener solvents like ethanol (B145695) or water, where possible, are preferred over chlorinated solvents.

Table 1: Comparison of Traditional and Green Solvents for Key Reactions in Substituted Benzoic Acid Synthesis

| Reaction Step | Traditional Solvent | Green Alternative(s) | Key Advantages of Green Alternative |

| Nitration | Concentrated H₂SO₄ | Ionic Liquids, Deep Eutectic Solvents | Recyclability, lower volatility, potentially higher selectivity |

| Iodination | Chloroform, CCl₄ | Ethanol, Water, Acetic Acid | Reduced toxicity, lower environmental persistence |

| Amination | DMF, DMAc | Supercritical CO₂, Water | Non-toxic, abundant, tunable properties |

Atom Economy and Process Intensification Studies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. In multi-step syntheses, maximizing atom economy at each step is vital for a sustainable process. For the synthesis of this compound, a key consideration is the choice of reagents for iodination and nitration.

Process intensification involves developing smaller, safer, and more energy-efficient manufacturing processes. This can be achieved through technologies like microreactors and flow chemistry. These approaches offer enhanced heat and mass transfer, allowing for better control over reaction parameters and often leading to higher yields and purity. For example, the nitration of aromatic rings can be performed more safely and efficiently in a continuous flow reactor, minimizing the risks associated with handling highly exothermic reactions and nitrating agents.

Stereochemical Control and Regioselectivity in Synthesis

While this compound itself is not chiral, the principles of stereochemical control would be highly relevant if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter in a side chain.

Regioselectivity, however, is of paramount importance in the synthesis of this compound. The directing effects of the substituents on the benzoic acid ring dictate the position of the incoming groups. The synthesis likely starts with a precursor like 4-aminobenzoic acid. The amino group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group.

The introduction of the iodo and nitro groups must be carefully orchestrated. For instance, iodination of 4-aminobenzoic acid would be expected to occur at the 3-position (ortho to the amino group). Subsequent nitration would then be directed by the existing substituents. The strong activating effect of the amino group and the deactivating effect of the carboxyl and iodo groups would likely direct the nitro group to the 5-position.

Purification Techniques and Yield Optimization in Laboratory Synthesis

Yield optimization involves a systematic study of reaction parameters such as temperature, reaction time, catalyst loading, and reactant stoichiometry. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the reaction space and identify the optimal conditions for each synthetic step.

Table 2: Common Purification Techniques and Yield Optimization Strategies

| Technique/Strategy | Description | Application in the Synthesis of this compound |

| Recrystallization | A technique used to purify solid compounds based on differences in solubility. | The crude product can be dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Solvent choice is critical. |

| Column Chromatography | A separation technique based on the differential adsorption of compounds to a stationary phase. | Useful for separating the desired product from byproducts with similar solubility. Silica gel is a common stationary phase. |

| Washing | Rinsing the solid product with a solvent in which the impurities are soluble but the product is not. | Can be used to remove residual starting materials or soluble byproducts. |

| Design of Experiments (DoE) | A statistical approach to optimize reaction conditions by varying multiple factors simultaneously. | Can be employed to systematically investigate the effects of temperature, concentration, and catalyst on the yield and purity of each synthetic step. |

By carefully considering these advanced synthetic methodologies, green chemistry principles, and purification strategies, it is possible to develop an efficient and sustainable process for the synthesis of this compound and its derivatives.

Mechanistic Investigations and Reactivity Profiles of 4 Amino 3 Iodo 5 Nitrobenzoic Acid

Reaction Kinetics and Thermodynamic Studies of Transformations Involving the Compound

Detailed kinetic and thermodynamic data for transformations involving 4-amino-3-iodo-5-nitrobenzoic acid are not extensively reported in publicly available literature. However, studies on related compounds provide insights into the expected reactivity. For instance, the thermal behavior of structurally similar nitroaromatic compounds has been investigated using techniques like Differential Scanning Calorimetry (DSC). These studies determine kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) for decomposition processes. researchgate.net For example, the decomposition of related nitroaromatic compounds often involves complex, multi-step reactions with significant energy release. researchgate.net

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification, has been optimized by studying reaction times. Heating the reaction mixture at reflux for varying durations (30 minutes to 16 hours) showed that a one-hour reaction provides a reasonable yield for laboratory purposes, indicating a moderately fast reaction under these conditions. bond.edu.au

| Reaction Parameter | Value | Conditions |

| Fischer Esterification of 4-amino-3-nitrobenzoic acid | ||

| Optimal Reaction Time | 1 hour | Reflux in methanol (B129727) with catalytic sulfuric acid |

Detailed Analysis of Electrophilic Aromatic Substitution Pathways

The benzene (B151609) ring of this compound is substituted with three groups that significantly influence its reactivity towards electrophiles. Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene derivatives, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the ring. pressbooks.pub

The substituents on the this compound ring have competing effects on electrophilic aromatic substitution.

Amino Group (-NH₂): The amino group is a strong activating group and an ortho-, para-director. pressbooks.pub It donates electron density to the ring through resonance, increasing the ring's nucleophilicity and stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org This directing effect is most pronounced at the positions ortho and para to the amino group.

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. pressbooks.pub It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. wikipedia.org

Carboxyl Group (-COOH): The carboxyl group is a deactivating group and a meta-director. Similar to the nitro group, it withdraws electron density from the aromatic ring.

Iodo Group (-I): Halogens are generally considered deactivating groups but are ortho-, para-directors. pressbooks.pub They withdraw electron density inductively (deactivating) but can donate electron density through resonance (ortho-, para-directing).

| Substituent | Effect on Reactivity | Directing Influence |

| Amino (-NH₂) | Activating | Ortho, Para |

| Nitro (-NO₂) | Deactivating | Meta |

| Carboxyl (-COOH) | Deactivating | Meta |

| Iodo (-I) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Mechanisms (if applicable)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the displacement of the iodo or nitro groups. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups ortho and/or para to a good leaving group. youtube.comyoutube.com

In this molecule, the nitro group strongly activates the ring towards nucleophilic attack. The iodo group, being a halogen, can act as a leaving group. A nucleophile could attack the carbon bearing the iodo group, with the negative charge of the intermediate Meisenheimer complex being stabilized by the adjacent nitro group and the para-amino group. youtube.comyoutube.com The presence of multiple electron-withdrawing groups can significantly accelerate the rate of nucleophilic aromatic substitution. nih.gov While the amino group is an electron-donating group, its position relative to the potential leaving groups would influence the stability of the intermediate. It is also possible for the nitro group to be displaced under certain conditions with very strong nucleophiles.

Reductive Chemistry of the Nitro and Iodo Groups

The nitro and iodo groups on this compound are susceptible to reduction.

Reduction of the Nitro Group: The reduction of aromatic nitro groups to amines is a common and well-studied transformation. wikipedia.org A variety of reagents can be employed for this purpose, offering different levels of chemoselectivity.

Catalytic Hydrogenation: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) are highly effective for reducing nitro groups. commonorganicchemistry.com However, these conditions can sometimes lead to the simultaneous reduction of other functional groups, such as dehalogenation (reduction of the C-I bond). commonorganicchemistry.com Using catalysts like Raney nickel may offer better selectivity in preserving the iodo group. commonorganicchemistry.com

Metal/Acid Systems: Combinations like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are classic methods for the selective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comstackexchange.com

Other Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can also be used for the reduction of nitro groups. wikipedia.org In some biological systems, nitroreductase enzymes can selectively reduce nitroaromatics to hydroxylamines. nih.gov

Reductive Deiodination: The carbon-iodine bond can be cleaved under reductive conditions. Catalytic hydrogenation, especially with catalysts like Pd/C, can lead to hydrodehalogenation, replacing the iodine atom with a hydrogen atom. commonorganicchemistry.com Some enzymatic systems, like iodotyrosine deiodinase, are known to catalyze the reductive deiodination of iodinated aromatic compounds. nih.gov

| Reducing Agent | Primary Transformation | Potential Side Reactions |

| H₂/Pd/C | Nitro to Amino | Reductive deiodination |

| H₂/Raney Nickel | Nitro to Amino | Less prone to dehalogenation |

| SnCl₂/HCl | Nitro to Amino | Generally chemoselective |

| Fe/Acetic Acid | Nitro to Amino | Generally chemoselective |

Oxidative Transformations of the Amino and Iodo Functions

The amino group of this compound is susceptible to oxidation.

Oxidation of the Amino Group: Primary aromatic amines can be oxidized to various products, including nitroso, azoxy, or nitro compounds, depending on the oxidant and reaction conditions. mdpi.com Strong oxidizing agents can convert the amino group back to a nitro group. Reagents like m-chloroperbenzoic acid (m-CPBA) or sodium perborate (B1237305) in acetic acid have been used for the oxidation of anilines to nitroarenes. mdpi.com The reaction mechanism often proceeds through a nitroso intermediate. mdpi.com

The iodo group is generally stable to oxidation under conditions used for the oxidation of the amino group.

Investigation of Intermolecular and Intramolecular Rearrangements

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 4-Amino-3-iodo-5-nitrobenzoic acid, a combination of ¹H, ¹³C, and ¹⁵N NMR techniques, including two-dimensional experiments, would provide a comprehensive picture of its atomic connectivity and spatial arrangement.

¹H, ¹³C, and ¹⁵N, and two-dimensional NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. Due to the substitution pattern on the benzene (B151609) ring, two aromatic protons would be present. Their chemical shifts would be influenced by the electronic effects of the amino, iodo, and nitro groups. The amino group is a strong electron-donating group, while the nitro and iodo groups are electron-withdrawing. The proton ortho to the amino group and meta to the nitro group would likely appear at a distinct chemical shift compared to the proton meta to the amino group and ortho to the iodo and nitro groups. The amino group protons would appear as a broad singlet, and the carboxylic acid proton would also be a broad singlet, typically at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom attached to the iodine (C3) would be significantly shielded due to the heavy atom effect. The carbons attached to the nitro (C5) and carboxylic acid (C1) groups would be deshielded and appear at downfield chemical shifts. The carbon attached to the amino group (C4) would be shielded. The remaining aromatic carbons would have chemical shifts determined by the cumulative electronic effects of the substituents.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR could be employed to probe the electronic environment of the two nitrogen atoms in the amino and nitro groups. The chemical shifts would be indicative of the hybridization and oxidation state of the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for Related Analogs

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| This compound (Predicted) | Aromatic H: ~8.0-8.5 (2H, complex pattern); NH₂: broad singlet; COOH: broad singlet (>10 ppm) | Aromatic C-I: ~90-100; Aromatic C-NO₂: ~140-150; Aromatic C-NH₂: ~145-155; Aromatic C-COOH: ~120-130; Other Aromatic C: ~110-140; COOH: ~165-170 |

| 4-Amino-3-nitrobenzoic acid nih.gov | Aromatic H: 8.48 (d), 7.85 (dd), 6.90 (d) | 168.9, 151.7, 136.0, 131.8, 120.3, 118.9, 118.4 |

| 4-Iodobenzoic acid nih.govchemicalbook.comspectrabase.com | Aromatic H: 7.85 (d), 7.65 (d) | 166.5, 137.8, 131.5, 101.3 |

| 3-Nitrobenzoic acid chemicalbook.comnih.govchemicalbook.com | Aromatic H: 8.85 (t), 8.45 (m), 7.75 (t) | 165.1, 148.4, 135.2, 130.2, 127.6, 124.9 |

| 4-Aminobenzoic acid chemicalbook.comrsc.orgspectrabase.com | Aromatic H: 7.66 (d), 6.58 (d); NH₂: 5.89 (br s); COOH: 11.91 (br s) | 167.9, 153.5, 131.7, 117.3, 113.0 |

Note: Predicted values are estimations based on substituent effects. Experimental data for analogs are from various sources and may have been recorded in different solvents.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

For this compound (C₇H₅IN₂O₄), the exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) would be employed to measure the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental composition and confirming the molecular formula. The predicted monoisotopic mass is approximately 307.92 g/mol .

The fragmentation pattern in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da), the carboxylic acid group (COOH, 45 Da), and the iodine atom (I, 127 Da). The relative abundance of the fragment ions would depend on their stability. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of the presence of one iodine atom.

Table 2: Predicted Mass Spectrometry Data for this compound and Experimental Data for Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |

| This compound (Predicted) | C₇H₅IN₂O₄ | 308.03 | [M]⁺, [M-NO₂]⁺, [M-COOH]⁺, [M-I]⁺, [M-NO₂-COOH]⁺ |

| 4-Amino-3-nitrobenzoic acid nih.govnist.govsigmaaldrich.com | C₇H₆N₂O₄ | 182.13 | 182, 165, 136, 120, 108, 92, 65 |

| 4-Iodobenzoic acid nih.gov | C₇H₅IO₂ | 248.02 | 248, 231, 121, 104, 76 |

| 3-Nitrobenzoic acid nih.gov | C₇H₅NO₄ | 167.12 | 167, 150, 121, 105, 93, 77, 65 |

| 4-Aminobenzoic acid nist.gov | C₇H₇NO₂ | 137.14 | 137, 120, 92, 65 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the N-H stretches of the amino group (two bands around 3300-3500 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would also provide information about these functional groups, with the symmetric vibrations often giving rise to strong Raman signals. The symmetric nitro stretch and the aromatic ring vibrations would be particularly prominent in the Raman spectrum.

Table 3: Predicted IR and Raman Data for this compound and Experimental Data for Related Analogs

| Compound | Key IR Absorptions (cm⁻¹) |

| This compound (Predicted) | ~3450-3300 (N-H stretch), ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), C-I stretch (<600) |

| 4-Amino-3-nitrobenzoic acid nih.govchemicalbook.com | 3480, 3360 (N-H), 3100-2500 (O-H), 1690 (C=O), 1630 (N-H bend), 1530 (asymmetric NO₂), 1350 (symmetric NO₂) |

| 4-Iodobenzoic acid | ~3000 (O-H), ~1680 (C=O), ~840 (C-H out-of-plane) |

| 3-Nitrobenzoic acid chegg.comnist.gov | ~3100 (O-H), ~1700 (C=O), ~1530 (asymmetric NO₂), ~1350 (symmetric NO₂) |

| 4-Aminobenzoic acid researchgate.netchemicalbook.com | 3470, 3360 (N-H), 3100-2500 (O-H), 1670 (C=O), 1605 (aromatic C=C) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzoic acid skeleton with amino and nitro substituents constitutes a chromophore that absorbs UV radiation. The presence of the electron-donating amino group and the electron-withdrawing nitro group in conjugation with the aromatic ring is expected to result in significant absorption in the UV region. The introduction of the iodine atom may cause a bathochromic (red) shift in the absorption maxima due to its ability to participate in electronic transitions. The UV-Vis spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions.

Table 4: Predicted UV-Vis Data for this compound and Experimental Data for Related Analogs

| Compound | Predicted/Experimental λmax (nm) |

| This compound (Predicted) | Multiple bands expected, with a significant absorption likely above 300 nm due to the extended conjugation and substituent effects. |

| 4-Amino-3-nitrobenzoic acid | Absorption maxima are expected in the UV region, influenced by the amino and nitro groups. |

| 3-Nitrobenzoic acid guidechem.com | ~215, ~255 |

| 4-Aminobenzoic acid | ~226, ~278 |

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation and Solid-State Architecture

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable single crystals of this compound can be grown, XRD analysis would provide precise information on bond lengths, bond angles, and torsional angles. nih.gov It would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the carboxylic acid and amino groups, and potential halogen bonding involving the iodine atom. The presence of the heavy iodine atom would facilitate the solution of the phase problem in X-ray crystallography. A study on a manganese complex of 4-amino-3-nitrobenzoic acid has demonstrated the feasibility of using X-ray diffraction to study related structures. nih.gov The crystal structure of 4-iodobenzoic acid has been shown to form hydrogen-bonded dimers. wikipedia.org

Hydrogen Bonding Networks and Supramolecular Synthons

In substituted benzoic acids, the carboxylic acid group commonly forms dimeric synthons through strong O-H···O hydrogen bonds. In the case of this compound, it is anticipated that these characteristic dimers would be a prominent feature of its crystal structure. Furthermore, the amino group can participate in N-H···O hydrogen bonds, often with the nitro group or the carbonyl oxygen of a neighboring molecule. These interactions contribute to the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures.

The presence of both a strong electron-donating amino group and a strong electron-withdrawing nitro group on the same aromatic ring influences the electronic properties and, consequently, the hydrogen bonding capabilities of the molecule. The enhanced acidity of the carboxylic acid proton and the increased basicity of the nitro group's oxygen atoms can lead to stronger and more directional hydrogen bonds.

A related compound, 4-amino-3-nitrobenzoic acid, is known to exhibit strong hydrogen-bond interactions in its crystal structures. For instance, in a manganese(II) complex, molecules of 4-amino-3-nitrobenzoic acid are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming an intricate three-dimensional network. This suggests that this compound would likely display a similar propensity for forming extensive hydrogen-bonded networks. The specific geometric parameters of these bonds, such as bond lengths and angles, are crucial for a detailed understanding of the supramolecular structure.

| Potential Hydrogen Bond Interactions in this compound |

| Donor |

| Carboxylic Acid (O-H) |

| Amino Group (N-H) |

| Amino Group (N-H) |

Halogen Bonding Interactions in Crystalline States

The iodine substituent at the 3-position of the aromatic ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction that has emerged as a powerful tool in crystal engineering. The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

In the solid state, the iodine atom of one molecule can interact with an electron-rich region of a neighboring molecule, such as the oxygen atoms of the nitro or carboxylic acid groups, or even the nitrogen atom of the amino group. These I···O or I···N interactions, if present, would play a significant role in the crystal packing, often competing with or complementing the hydrogen bonding network. The strength and geometry of these halogen bonds are influenced by the electronic environment of the iodine atom and the acceptor atom. The presence of the electron-withdrawing nitro group ortho to the iodine atom is expected to enhance the electrophilic character of the iodine's σ-hole, thereby promoting stronger halogen bonds.

Studies on other iodo-substituted benzoic acids have demonstrated the structure-directing role of halogen bonds. For instance, in co-crystals of 4-iodobenzoic acid with aminopyrimidine derivatives, I···N and I···O halogen bonds have been observed to link primary hydrogen-bonded motifs into extended one- and two-dimensional structures. The distances of these interactions are typically shorter than the sum of the van der Waals radii of the involved atoms, and the C-I···Acceptor angle is generally close to linear (180°), indicating a significant charge-transfer character.

The potential for this compound to form halogen bonds adds another layer of complexity and interest to its solid-state chemistry, offering possibilities for the design of novel supramolecular architectures with specific topologies and properties.

| Potential Halogen Bond Interactions in this compound |

| Donor Atom |

| Iodine (I) |

| Iodine (I) |

| Iodine (I) |

Computational Chemistry and Theoretical Modeling of 4 Amino 3 Iodo 5 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 4-Amino-3-iodo-5-nitrobenzoic acid.

Optimization of Molecular Conformations

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations are used to find the minimum energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the geometry with the lowest electronic energy. nih.gov The resulting optimized structure provides a theoretical model of the molecule's shape. This optimized geometry can then be compared with experimental data, such as that from X-ray crystallography if available, to validate the computational method. nih.gov In related molecules, it has been shown that the conformation can be influenced by intramolecular hydrogen bonding and the steric and electronic effects of the substituents on the benzene (B151609) ring. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. rsc.org The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. This analysis is crucial for predicting how the molecule will interact with other chemical species. wikipedia.orgyoutube.com

Quantum Chemical Descriptors and Reactivity Prediction

Beyond FMO analysis, a range of other quantum chemical descriptors can be calculated using DFT to predict the reactivity of this compound. These descriptors provide quantitative measures of various electronic properties.

Key Quantum Chemical Descriptors:

| Descriptor | Description | Significance |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. It is related to the HOMO energy. | A lower ionization potential indicates a greater ease of electron donation. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. It is related to the LUMO energy. | A higher electron affinity suggests a greater ability to accept electrons. |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. It is the average of the ionization potential and electron affinity. | Higher electronegativity indicates a stronger pull on electrons in a chemical bond. |

| Chemical Hardness (η) | A measure of a molecule's resistance to a change in its electron distribution. It is proportional to the HOMO-LUMO gap. | A larger value indicates greater stability and lower reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A larger value indicates higher reactivity. rsc.org |

| Electrophilicity Index (ω) | A global reactivity index that measures the energy stabilization when a system acquires an additional electronic charge. | It quantifies the electrophilic nature of a molecule. |

These descriptors, calculated from the electronic structure, provide a comprehensive picture of the molecule's inherent reactivity and can be used to predict its behavior in various chemical reactions. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT calculations provide information about a static molecular structure, molecules are in constant motion. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov MD simulations can provide insights into the conformational flexibility of this compound and the influence of its environment, such as a solvent. springernature.com

The process involves creating a computational model of the molecule and its surroundings and then using classical mechanics to simulate the atomic motions. nih.gov By running simulations for a sufficient length of time, a representative sample of the molecule's possible conformations can be obtained. nih.govresearchgate.net This is particularly important for flexible molecules that can adopt multiple shapes.

MD simulations are also crucial for understanding how a solvent affects the structure and behavior of this compound. arxiv.org The interactions between the solute and solvent molecules can influence conformational preferences and reactivity. By including explicit solvent molecules in the simulation, a more realistic model of the molecule's behavior in solution can be achieved. researchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of this compound. These in silico predictions can be valuable for interpreting experimental spectra or for identifying the compound.

Predicted Spectroscopic Data:

| Spectroscopy Type | Predicted Parameters |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. These can be compared with experimental IR spectra to identify characteristic functional group vibrations. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (e.g., ¹H and ¹³C). These predictions can aid in the assignment of experimental NMR signals. nih.gov |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths. These can be calculated using Time-Dependent DFT (TD-DFT) to predict the absorption spectrum. nih.gov |

The accuracy of these predictions depends on the level of theory and basis set used in the calculations. By comparing the predicted spectra with experimental data, researchers can gain confidence in both their computational models and their experimental assignments.

Modeling of Reaction Transition States and Pathways

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this involves modeling the transition states and reaction pathways of its chemical transformations. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction.

By using DFT and other advanced computational methods, researchers can locate the transition state structures for reactions involving this compound. This allows for the calculation of activation barriers, which can be compared with experimental kinetic data. Furthermore, the entire reaction pathway, from reactants to products through the transition state, can be mapped out, providing a detailed, step-by-step understanding of the reaction mechanism. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

Investigation of Intermolecular Interactions via Computational Methods

The supramolecular architecture and resulting physicochemical properties of crystalline solids are dictated by the intricate network of intermolecular interactions. In the case of this compound, a molecule featuring a diverse array of functional groups, several key non-covalent interactions are anticipated to govern its crystal packing and molecular recognition behavior. These include hydrogen bonding, halogen bonding, and π-stacking. Computational chemistry provides a powerful lens through which to dissect and quantify these interactions, offering insights into their relative strengths and geometric preferences.

Although a dedicated, comprehensive computational study specifically targeting the intermolecular interactions of this compound is not extensively documented in publicly available literature, we can infer the nature of these interactions based on established principles of computational chemistry and analysis of related molecular systems. The presence of amino (-NH2), carboxylic acid (-COOH), nitro (-NO2), and iodo (-I) substituents on a benzene ring creates a rich landscape for various non-covalent forces.

Hydrogen Bonding

Hydrogen bonds are expected to be a dominant force in the crystal lattice of this compound. The molecule possesses multiple hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the nitro and carboxylic acid groups).

Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the preferred hydrogen bonding motifs. These calculations can predict the geometry (bond lengths and angles) and energetics of hydrogen bonds. For instance, the classic carboxylic acid dimer, forming a robust R22(8) graph set motif, is a highly probable interaction. Furthermore, the amino group can engage in hydrogen bonding with the nitro group or the carboxylic acid of a neighboring molecule.

A representative table of potential hydrogen bond interactions and their typical computationally-derived parameters is presented below. The precise values would necessitate a specific computational analysis of the this compound crystal structure.

| Donor | Acceptor | Type of Interaction | Predicted Bond Length (Å) | Predicted Bond Energy (kcal/mol) |

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong | 1.6 - 1.8 | 5 - 8 |

| N-H (Amino) | O (Nitro) | Moderate | 1.9 - 2.2 | 3 - 5 |

| N-H (Amino) | O (Carboxylic Acid) | Moderate | 1.9 - 2.2 | 3 - 5 |

Note: The data in this table is illustrative and based on typical values for these functional groups from computational studies of similar molecules. Actual values for this compound would require specific quantum chemical calculations.

Halogen Bonding

The presence of an iodine atom directly attached to the electron-deficient aromatic ring makes this compound a potential halogen bond donor. The electron-withdrawing nitro and carboxylic acid groups enhance the electrophilic character of the σ-hole on the iodine atom. This region of positive electrostatic potential can interact favorably with a Lewis base, such as the oxygen atoms of the nitro or carboxylic acid groups, or even the nitrogen of the amino group of an adjacent molecule.

Computational modeling is crucial for characterizing these interactions. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can accurately predict the geometry and strength of halogen bonds. The directionality of the C-I···X interaction, which is typically linear, is a key indicator of a halogen bond.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a computational investigation of halogen bonding in this system.

| Donor Atom | Acceptor Atom | Type of Interaction | Predicted Bond Length (Å) | Predicted Bond Energy (kcal/mol) |

| I | O (Nitro) | Halogen Bond | 2.8 - 3.2 | 2 - 4 |

| I | O (Carboxylic Acid) | Halogen Bond | 2.9 - 3.3 | 1 - 3 |

Note: This data is hypothetical and serves to illustrate the expected findings from a dedicated computational study.

Pi-Stacking

The aromatic ring of this compound facilitates π-stacking interactions, which are non-covalent interactions between aromatic rings. These interactions can be broadly categorized as face-to-face or edge-to-face. The electron-rich amino group and the electron-withdrawing nitro and iodo substituents create a polarized aromatic system, which can influence the geometry and strength of these π-π interactions.

Computational analysis using methods that properly account for dispersion forces, such as DFT with dispersion corrections (e.g., DFT-D3), is essential for studying π-stacking. These calculations can determine the preferred orientation (parallel-displaced, T-shaped, or sandwich) and the interaction energies.

An illustrative table of potential π-stacking parameters is provided below.

| Interaction Type | Inter-planar Distance (Å) | Offset Distance (Å) | Predicted Interaction Energy (kcal/mol) |

| Parallel-displaced π-stacking | 3.3 - 3.8 | 1.0 - 1.8 | 1 - 3 |

Note: The values presented are typical for substituted benzene rings and would need to be confirmed by specific computational analysis of this compound.

Supramolecular Chemistry and Crystal Engineering of 4 Amino 3 Iodo 5 Nitrobenzoic Acid and Its Co Formers

Design and Synthesis of Molecular Salts and Co-crystals

The formation of molecular salts and co-crystals is a primary strategy in crystal engineering to modify the physicochemical properties of a target molecule without altering its covalent structure. For 4-amino-3-iodo-5-nitrobenzoic acid, this approach involves reacting it with carefully selected co-formers.

Molecular Salts: The presence of a carboxylic acid group allows for proton transfer to a basic co-former, resulting in the formation of a molecular salt. The selection of a co-former with an appropriate pKa value is crucial for this process. Typically, a pKa difference (ΔpKa) of greater than 3 between the acid and the co-former's conjugate acid favors salt formation.

Co-crystals: When the ΔpKa is less than 0, or in the intermediate range of 0 to 3, co-crystal formation is more likely. In a co-crystal, the components are linked by non-ionic interactions, primarily hydrogen bonds.

The synthesis of these solid forms is often achieved through methods such as slow evaporation from solution, grinding (neat or liquid-assisted), or anti-solvent precipitation. For instance, dissolving this compound and a suitable co-former in a common solvent like ethanol (B145695) or acetonitrile, followed by slow evaporation, can yield single crystals suitable for X-ray diffraction analysis. nih.gov

A hypothetical selection of co-formers for this compound and the likely outcome of their interaction is presented in the table below.

| Co-former | Functional Group | Expected Interaction | Likely Product |

| Pyridine (B92270) | Basic Nitrogen | Proton Transfer | Molecular Salt |

| 4,4'-Bipyridine | Basic Nitrogens | Hydrogen Bonding | Co-crystal |

| Isonicotinamide | Amide, Pyridine | Hydrogen Bonding | Co-crystal |

| Benzoic Acid | Carboxylic Acid | Hydrogen Bonding | Co-crystal |

This table is illustrative and based on general principles of crystal engineering.

Exploration of Non-Covalent Interactions in Solid-State Architectures

The solid-state structure of this compound and its derivatives is dictated by a hierarchy of non-covalent interactions.

In molecular salts of this compound, the primary interaction is the charge-assisted hydrogen bond between the carboxylate of the acid and the protonated base of the co-former. These N⁺-H···O⁻ or O⁺-H···O⁻ interactions are significantly stronger than conventional hydrogen bonds.

In co-crystals, and in the crystal structure of the acid itself, classical hydrogen bonds are expected to dominate. The carboxylic acid groups can form strong O-H···O dimers. Additionally, the amino group can act as a hydrogen bond donor to the nitro group or the carboxylic acid of a neighboring molecule, forming N-H···O bonds. These interactions often lead to the formation of well-defined supramolecular synthons, which are robust and predictable structural motifs. For example, in a manganese complex of the related 4-amino-3-nitrobenzoic acid, intricate three-dimensional networks are formed through N—H⋯O and O—H⋯O hydrogen bonds. nih.govresearchgate.net

The iodine atom in this compound can participate in halogen bonding, a directional interaction between the electrophilic region (σ-hole) on the halogen and a nucleophilic site. Depending on the geometry, halogen bonds are classified as Type I or Type II.

Type I: Characterized by two identical C-X···X angles (θ1 = θ2), this interaction is governed by symmetry and close-packing considerations.

Type II: In this geometry, one C-X···X angle is approximately 90° and the other is around 180°, which is indicative of a classic halogen bond where the σ-hole of one halogen interacts with the equatorial region of the other.

In co-crystals with Lewis basic co-formers (e.g., pyridine derivatives), the iodine atom can form strong C-I···N or C-I···O halogen bonds. The strength of these bonds can be enhanced by the presence of electron-withdrawing groups like the nitro group on the same aromatic ring. nih.gov

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physicochemical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

Phase Transition Analysis and Thermal Behavior of Supramolecular Assemblies

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the phase transitions and thermal stability of supramolecular assemblies.

DSC can be used to detect melting points, desolvation events, and solid-solid phase transitions between polymorphs.

TGA provides information on the thermal stability of the compound and its co-crystals, indicating the temperature at which decomposition occurs.

For co-crystals and molecular salts of this compound, the thermal behavior would be expected to differ from that of the pure components. For instance, the melting point of a co-crystal is often different from the melting points of the individual components. In the case of solvates, TGA can quantify the amount of solvent present in the crystal lattice. While no specific thermal analysis data for this compound or its co-crystals were found in the searched literature, the related 4-amino-3-nitrobenzoic acid is reported to decompose at approximately 280-290°C. sigmaaldrich.com

Impact of Substituents on Crystal Packing and Self-Assembly Motifs

The specific arrangement of molecules in a crystal lattice, known as crystal packing, and the non-covalent interactions that guide their organization into larger architectures, or self-assembly motifs, are profoundly influenced by the nature and position of substituents on a molecule. In the case of this compound, the interplay between the amino (-NH₂), iodo (-I), and nitro (-NO₂) groups, in conjunction with the carboxylic acid (-COOH) function, dictates a complex and fascinating supramolecular chemistry. While the crystal structure of this compound itself is not publicly available, a detailed analysis of the impact of its constituent functional groups can be inferred from the crystal structures of analogous compounds.

The primary driving forces for self-assembly in this molecule are expected to be a combination of strong hydrogen bonds, halogen bonds, and other weaker interactions such as π-π stacking and dipole-dipole interactions. The electron-donating amino group and the electron-withdrawing nitro and iodo groups create a unique electronic environment on the benzene (B151609) ring, influencing the strength and directionality of these interactions.

A pertinent example for comparison is the crystal structure of 4-ethyl-amino-3-nitro-benzoic acid. In this compound, an intramolecular N-H···O hydrogen bond forms an S(6) ring motif. The nitro group is slightly twisted out of the plane of the benzene ring. The crystal packing is characterized by molecules stacking down the a-axis, driven by short O···O contacts between the nitro groups of adjacent molecules. Furthermore, intermolecular O-H···O hydrogen bonds link the molecules into centrosymmetric dimers. nih.gov This provides a foundational model for the types of interactions that can be expected in this compound.

The presence of an iodine atom at the 3-position is anticipated to introduce significant new dimensions to the crystal packing. Iodine is a highly effective halogen bond donor. nih.gov Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the context of this compound, the iodine atom could form halogen bonds with the nitro group, the carboxylic acid, or the amino group of a neighboring molecule. The influence of iodine on crystal packing has been studied in iodo-substituted benzonitriles and iodophenols, revealing its significant role in directing the assembly of molecules. acs.org

The nitro group, being a poor hydrogen bond acceptor, plays a key role in crystal packing through its involvement in C–H···O and dipole-dipole interactions. Orthogonal N–O···N–O dipole-dipole interactions are also frequently observed in the crystal structures of many nitroarene compounds.

The amino and carboxylic acid groups are powerful hydrogen bond donors and acceptors. It is highly probable that the carboxylic acid groups will form the common centrosymmetric R²₂(8) homodimers via O-H···O hydrogen bonds, a motif frequently observed in carboxylic acids. The amino group can act as a hydrogen bond donor to the carboxylic or nitro groups of adjacent molecules, further extending the supramolecular architecture.

The interplay of these varied interactions can lead to the formation of complex and hierarchical supramolecular structures. For instance, a study on the co-crystalline adducts of 3,5-dinitro-benzoic acid with 4-amino-salicylic acid revealed the formation of both hydrogen-bonded homodimers and heterodimers, which then assemble into a three-dimensional supramolecular structure through further N-H···O and O-H···O hydrogen bonds. nih.gov

To illustrate the potential impact of the different substituents, a comparative analysis of related benzoic acid derivatives is useful. The table below summarizes key structural features and intermolecular interactions observed in the crystal structures of some related compounds, providing a basis for predicting the behavior of this compound.

| Compound Name | Key Substituents | Observed Supramolecular Motifs and Interactions |

| 4-Ethyl-amino-3-nitro-benzoic acid | Ethylamino, Nitro | Intramolecular N-H···O S(6) ring; O···O contacts between nitro groups; Centrosymmetric O-H···O carboxylic acid dimers. nih.gov |

| 3,5-Dinitro-benzoic acid (in co-crystal) | Nitro | Centrosymmetric O-H···O carboxylic acid homodimers; N-H···O hydrogen bonds. nih.gov |

| 4-Aminobenzoic acid | Amino | Hydrogen bonding involving amino and carboxylic acid groups. |

| Iododiflunisal | Iodo, Fluoro | Centrosymmetric O-H···O carboxylic acid dimers; Halogen bonds (I···O); π-π stacking. csic.es |

Derivatization Strategies and Structure Reactivity Relationships in Academic Research

Synthesis of Amide and Ester Derivatives

The carboxylic acid and amino functionalities of the core structure are primary targets for derivatization to form amides and esters, significantly altering the molecule's physicochemical properties.

Esterification: The synthesis of esters from aromatic carboxylic acids is a fundamental transformation. While direct esterification of 4-amino-3-iodo-5-nitrobenzoic acid is not extensively documented, established methods like Fischer-Speier esterification are highly applicable. Research on the closely related analog, 4-amino-3-nitrobenzoic acid, demonstrates its conversion to the corresponding methyl ester using methanol (B129727) with a catalytic amount of sulfuric acid. bond.edu.au This reaction is typically performed by refluxing the mixture, with workable yields achievable within an hour. bond.edu.au The progress of the reaction and the purity of the resulting ester can be monitored by techniques like thin-layer chromatography (TLC). bond.edu.au

Amidation: The conversion of the carboxyl group to an amide is another key derivatization strategy. This can be achieved through various methods, often involving the initial conversion of the carboxylic acid to a more reactive species like an acid chloride. For instance, the synthesis of amides from related nitrobenzoic acids has been accomplished by reacting the corresponding acid chloride with an amine. nih.gov A multi-step approach is common, where the carboxylic acid is first activated, for example with thionyl chloride, before the introduction of an amine. General methods for amide synthesis also include direct coupling of alcohols and amines mediated by ruthenium catalysts or the oxidation of imines. organic-chemistry.org

Table 1: Representative Synthesis of Ester and Amide Derivatives from Analogous Benzoic Acids This table is based on data for analogous compounds to illustrate common synthetic pathways.

| Starting Material | Product | Reagents and Conditions | Yield |

|---|---|---|---|

| 4-Amino-3-nitrobenzoic acid | 4-Amino-3-nitrobenzoic acid methyl ester | Methanol, H₂SO₄ (catalytic), reflux | Workable yields bond.edu.au |

| 4-Amino-3-nitrobenzoic acid | 4-Iodo-3-nitrobenzoic acid | 1. HCl, NaNO₂, 0-5°C; 2. KI | 89.7% chemicalbook.comambeed.com |

Exploration of Heterocyclic Annulation Reactions from the Core Structure

The functional groups of this compound, particularly the amino group ortho to a halogen, present opportunities for constructing fused heterocyclic systems. Such annulation reactions are pivotal in medicinal chemistry for creating novel molecular architectures.

The presence of an ortho-amino-haloaromatic pattern is a classic precursor for benzothiazole (B30560) synthesis. For example, substituted 2-aminobenzothiazoles can be synthesized from ortho-substituted anilines through cyclization reactions. nih.govijcrt.org One common method involves treating an arylamine with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid, leading to the formation of a fused thiazole (B1198619) ring. nih.gov While not specifically demonstrated for this compound, its structure is amenable to similar transformations. The amino group can act as a nucleophile to displace the ortho-iodo substituent after an initial reaction, or it can participate in condensation reactions with other reagents to build a new ring system. Multicomponent reactions (MCRs) utilizing 2-aminobenzothiazole (B30445) as a building block to create complex polycyclic structures further highlight the synthetic potential of this scaffold. nih.gov

Modification of Amino and Carboxyl Groups for Advanced Chemical Scaffolds

Beyond simple ester and amide formation, the amino and carboxyl groups are gateways to more complex chemical scaffolds.

The amino group can undergo a variety of reactions. It can be acylated to introduce different substituents, or it can be diazotized and subsequently replaced, as seen in the Sandmeyer reaction. The synthesis of 4-iodo-3-nitrobenzoic acid from 4-amino-3-nitrobenzoic acid is a prime example of this, where the amino group is converted to a diazonium salt and then displaced by iodide. chemicalbook.comambeed.com This demonstrates the utility of the amino group as a synthetic handle for introducing other functionalities.

The carboxyl group can be reduced to a primary alcohol, which opens up another set of derivatization possibilities. Furthermore, it can be used as a directing group in ortho-metalation reactions, allowing for further substitution on the aromatic ring. The interplay between the amino and carboxyl groups allows for the construction of polymers like aromatic polyamides (aramids) or unique folded structures. acs.org

Systematic Variation of Substituents to Modulate Chemical Reactivity

The reactivity of the this compound core is profoundly influenced by its three key substituents: the iodo, nitro, and amino groups. Systematically varying these groups is a common strategy in chemical research to fine-tune the molecule's properties.

Halogen Variation: The iodine atom is a relatively good leaving group in nucleophilic aromatic substitution reactions, especially given its position ortho and para to electron-withdrawing nitro groups. Replacing iodine with other halogens like chlorine or bromine would alter the reactivity, with the C-I bond being the weakest and most reactive among the halogens in this context.

Nitro Group Modification: The nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic attack and increases the acidity of the carboxylic acid. nbinno.com It can be reduced to an amino group, which would dramatically change the electronic properties of the ring, converting it from an electron-poor to an electron-rich system. This transformation would make the molecule more susceptible to electrophilic substitution.

Amino Group Modification: The amino group is a strong electron-donating group. Its electronic effect can be modulated by converting it to an amide, which is less donating due to the electron-withdrawing nature of the acyl group. This modification is a common tactic to control reactivity during subsequent synthetic steps.

Investigation of Steric and Electronic Effects on Derivative Properties

The chemical behavior of derivatives of this compound is governed by a complex interplay of steric and electronic effects.

Electronic Effects: The substituents on the benzene (B151609) ring create a "push-pull" system.

The amino group at C-4 is a powerful electron-donating group (EDG) through resonance (+R effect).

The nitro group at C-5 is a strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). nbinno.com

The iodo group at C-3 is electron-withdrawing primarily through its inductive effect (-I effect), although it has a weak +R effect.

The carboxyl group at C-1 is also an EWG (-I and -R effects).

Steric Effects: The positioning of substituents ortho to each other introduces steric hindrance. The iodo and nitro groups flanking the amino group, and the iodo group being ortho to the carboxylic acid, can influence the conformation of the molecule. For example, in ortho-substituted nitrobenzoic acids, the nitro group can cause the carboxylic acid group to twist out of the plane of the benzene ring. echemi.com This "steric inhibition of resonance" can affect the acidity and the accessibility of the reaction centers, potentially altering reaction rates and product distributions in derivatization reactions. rsc.org

Table 2: Summary of Substituent Effects on the Benzoic Acid Core

| Substituent | Position | Electronic Effect | Primary Influence on Reactivity |

|---|---|---|---|

| -COOH | 1 | Electron-withdrawing (-I, -R) | Site for ester/amide formation; increases ring deactivation. |

| -I | 3 | Electron-withdrawing (-I) | Potential leaving group; steric hindrance to -COOH group. |

| -NH₂ | 4 | Electron-donating (+R) | Increases ring nucleophilicity; site for acylation/diazotization. |

| -NO₂ | 5 | Electron-withdrawing (-I, -R) | Activates ring for NuAr substitution; increases acidity of -COOH. |

Research Applications As Chemical Probes and Synthetic Intermediates

Utility in Solid-Phase Organic Synthesis (SPOS) as Linkers or Building Blocks

Precursor for the Synthesis of Complex Heterocyclic Ring Systems

A significant application of 4-amino-3-iodo-5-nitrobenzoic acid is its use as a key intermediate in the synthesis of complex heterocyclic compounds, particularly indoles and indazoles. google.comgoogle.com Patents reveal its role in producing pharmaceutically relevant structures, such as those developed as inhibitors of necrosis. google.comgoogle.com

One specific, documented synthesis is its use as a precursor for (7-nitro-2-phenyl-1H-indol-5-yl)methanol. The process begins with the iodination of a related compound to produce this compound, which then serves as the crucial starting material for the subsequent steps.

Synthesis of this compound This table outlines the initial step in the patented synthesis route.

| Reactant | Reagent | Solvent | Temperature | Outcome |

| 4-Amino-3-nitrobenzoic acid | N-Iodosuccinimide (NIS), H₂SO₄ | THF | 80°C | This compound |

This intermediate is then utilized in further reactions to construct the final indole (B1671886) product. patsnap.com This application underscores the compound's value as a foundational element for building intricate molecular architectures that are otherwise difficult to access.

Application in Material Science Research (e.g., for functional polymers or frameworks)